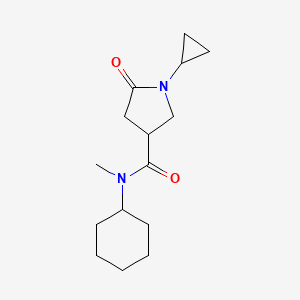
(3-Methylpiperidin-1-yl)-thiophen-3-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methylpiperidin-1-yl)-thiophen-3-ylmethanone, also known as MPTM, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTM is a member of the class of synthetic cathinones, which are psychoactive substances that have been commonly used as recreational drugs. However, MPTM has unique properties that make it a promising candidate for research in various fields.
作用機序
(3-Methylpiperidin-1-yl)-thiophen-3-ylmethanone is believed to exert its effects through the inhibition of the reuptake of monoamine neurotransmitters, such as dopamine, norepinephrine, and serotonin. This leads to an increase in the levels of these neurotransmitters in the brain, which can result in various physiological and biochemical effects.
Biochemical and Physiological Effects
(3-Methylpiperidin-1-yl)-thiophen-3-ylmethanone has been shown to have various biochemical and physiological effects, such as increasing the release of dopamine and serotonin in the brain, inducing hyperthermia, and causing vasoconstriction. (3-Methylpiperidin-1-yl)-thiophen-3-ylmethanone has also been reported to have analgesic and anti-inflammatory effects.
実験室実験の利点と制限
(3-Methylpiperidin-1-yl)-thiophen-3-ylmethanone has several advantages for use in lab experiments, such as its high potency and selectivity for monoamine transporters. However, (3-Methylpiperidin-1-yl)-thiophen-3-ylmethanone also has limitations, such as its potential toxicity and the lack of long-term safety data.
将来の方向性
There are several future directions for research on (3-Methylpiperidin-1-yl)-thiophen-3-ylmethanone, including:
1. Further investigation of its potential therapeutic effects, such as its ability to treat pain and inflammation.
2. Exploration of its effects on the cardiovascular system, as (3-Methylpiperidin-1-yl)-thiophen-3-ylmethanone has been shown to cause vasoconstriction.
3. Investigation of its potential neurotoxicity and long-term safety.
4. Development of new derivatives of (3-Methylpiperidin-1-yl)-thiophen-3-ylmethanone that have improved pharmacological properties.
Conclusion
In conclusion, (3-Methylpiperidin-1-yl)-thiophen-3-ylmethanone is a promising compound for research in various scientific fields. Its unique properties and mechanism of action make it a valuable tool for investigating the central nervous system, inflammation, and pain. Further research is needed to fully understand the potential benefits and risks of (3-Methylpiperidin-1-yl)-thiophen-3-ylmethanone and its derivatives.
合成法
(3-Methylpiperidin-1-yl)-thiophen-3-ylmethanone can be synthesized through a multi-step process that involves the reaction of 3-thiophenemethanone with 3-methylpiperidine in the presence of a reducing agent. The resulting product is then purified through various methods, such as column chromatography and recrystallization.
科学的研究の応用
(3-Methylpiperidin-1-yl)-thiophen-3-ylmethanone has been studied for its potential applications in various scientific fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, (3-Methylpiperidin-1-yl)-thiophen-3-ylmethanone has been investigated as a potential lead compound for the development of new drugs that target the central nervous system. In neuroscience, (3-Methylpiperidin-1-yl)-thiophen-3-ylmethanone has been used to study the effects of synthetic cathinones on the brain and behavior. In pharmacology, (3-Methylpiperidin-1-yl)-thiophen-3-ylmethanone has been tested for its potential therapeutic effects, such as its ability to reduce inflammation and pain.
特性
IUPAC Name |
(3-methylpiperidin-1-yl)-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-9-3-2-5-12(7-9)11(13)10-4-6-14-8-10/h4,6,8-9H,2-3,5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZPIBRRJAQRDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methylpiperidin-1-yl)-thiophen-3-ylmethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(furan-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B7515329.png)


![(3-Fluorophenyl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7515376.png)
![N-[1-(pyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B7515380.png)



![7-Methyl-2-[(4-methylphenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7515428.png)

![1-[3-(Hydroxymethyl)piperidin-1-yl]-2-(2-methylphenyl)ethanone](/img/structure/B7515432.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{[(oxolan-2-yl)methyl][(thiophen-2-yl)methyl]amino}acetamide](/img/structure/B7515440.png)
![N-(1-propan-2-ylpiperidin-4-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7515445.png)